molecular formula C8H10ClFN2O2S B5855998 [(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE

[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE

Cat. No.: B5855998
M. Wt: 252.69 g/mol
InChI Key: BKGWHCWZEKWWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a sulfamoyl group and dimethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 3-chloro-4-fluoroaniline with dimethylamine and a suitable sulfamoylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine and L-DOPA, which are precursors to melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and other related conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-CHLORO-4-FLUOROPHENYL)SULFAMOYL]DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-4-(dimethylsulfamoylamino)-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S/c1-12(2)15(13,14)11-6-3-4-8(10)7(9)5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWHCWZEKWWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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